molecular formula C18H21NO5S2 B11493839 6-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B11493839
M. Wt: 395.5 g/mol
InChI Key: QWSYMNKGHUOVIO-GDNBJRDFSA-N
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Description

6-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, and a hexanoic acid chain, contributing to its versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves multiple steps, starting with the preparation of the thiazolidinone core. This can be achieved through the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate thiosemicarbazone. The thiosemicarbazone is then cyclized to form the thiazolidinone ring. The final step involves the addition of the hexanoic acid chain through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to enhance the reaction rate. Advanced techniques such as continuous flow synthesis could be utilized to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The methoxy groups on the benzylidene moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzylidene moiety.

Scientific Research Applications

6-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets. The thiazolidinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial actions. The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Benzylidene derivatives: Compounds with similar benzylidene moieties exhibit a range of biological activities, including antimicrobial and anticancer effects.

Uniqueness

6-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is unique due to the combination of its thiazolidinone core and hexanoic acid chain, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

Molecular Formula

C18H21NO5S2

Molecular Weight

395.5 g/mol

IUPAC Name

6-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C18H21NO5S2/c1-23-13-8-7-12(14(11-13)24-2)10-15-17(22)19(18(25)26-15)9-5-3-4-6-16(20)21/h7-8,10-11H,3-6,9H2,1-2H3,(H,20,21)/b15-10-

InChI Key

QWSYMNKGHUOVIO-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)OC

Origin of Product

United States

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